molecular formula C29H33N5O3 B6492107 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326873-22-6

2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6492107
CAS No.: 1326873-22-6
M. Wt: 499.6 g/mol
InChI Key: CCYOGQWOKSXGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 3-oxopropyl chain linked to a 4-(2-ethoxyphenyl)piperazine moiety at position 4. This structure combines a nitrogen-rich heterocyclic system with aryl and piperazine substituents, which are common in bioactive molecules targeting central nervous system receptors, kinases, or phosphodiesterases .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3/c1-4-37-27-8-6-5-7-25(27)31-13-15-32(16-14-31)28(35)11-12-33-17-18-34-26(29(33)36)20-24(30-34)23-10-9-21(2)22(3)19-23/h5-10,17-20H,4,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYOGQWOKSXGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological properties. The presence of the piperazine ring and ethoxyphenyl group suggests potential interactions with neurotransmitter systems and other biological targets.

1. Antineoplastic Activity

Research indicates that pyrazolo[1,5-a]pyrazin derivatives exhibit significant antineoplastic properties. The interaction of these compounds with DNA and cellular pathways involved in cancer proliferation has been explored. For instance, studies have shown that certain derivatives can inhibit cancer cell lines effectively, demonstrating IC50 values in the low micromolar range, indicative of potent activity against various tumors .

2. Neuroprotective Effects

The neuroprotective activity of related pyrazolo compounds has been documented, particularly in models of neurodegenerative diseases. One study highlighted the ability of pyrazolo derivatives to enhance neuronal survival under oxidative stress conditions. The mechanism involves modulation of NMDA receptor activity and reduction of excitotoxicity .

3. Anti-inflammatory Properties

Compounds structurally similar to the target molecule have shown promising anti-inflammatory effects. For example, derivatives have been tested in carrageenan-induced edema models, demonstrating significant reductions in inflammation markers such as TNF-α and IL-6. These findings suggest that the compound could be beneficial in treating inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntineoplasticDNA interaction; inhibition of cancer cell proliferation
NeuroprotectiveNMDA receptor modulation; reduction of excitotoxicity
Anti-inflammatoryInhibition of TNF-α and IL-6

Case Study: Neuroprotection in Animal Models

In a study investigating the neuroprotective effects of related pyrazolo compounds, researchers administered various doses to rodents subjected to neurotoxic agents. The results indicated a dose-dependent increase in neuronal survival rates and a decrease in markers of oxidative stress. This suggests potential therapeutic applications for neurodegenerative conditions like Alzheimer's disease.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a therapeutic agent due to its interaction with alpha1-adrenergic receptors , which are implicated in various physiological processes such as blood pressure regulation and smooth muscle contraction. Research has indicated that compounds targeting these receptors can lead to novel treatments for hypertension and other cardiovascular diseases.

Enzyme Inhibition Studies

In biological research, this compound can serve as a tool for studying enzyme inhibition mechanisms. Its structural features allow it to inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and the development of inhibitors that can modulate enzyme activity effectively.

Receptor Binding Studies

The interactions of this compound with various receptors can be explored to understand its binding affinities and selectivity. This is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy.

Synthetic Chemistry

As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its ability to undergo multiple functional group transformations makes it valuable for chemists looking to synthesize new compounds with desired properties.

Case Study 1: Alpha1-Adrenergic Antagonism

A study investigating the effects of similar pyrazolo[1,5-a]pyrazin derivatives demonstrated significant antagonistic activity against alpha1-adrenergic receptors. The findings suggest that modifications to the piperazine moiety enhance receptor binding affinity and selectivity, indicating that derivatives of this compound could lead to effective antihypertensive agents.

Case Study 2: Enzyme Inhibition Profile

Research focusing on enzyme inhibition revealed that compounds structurally related to 2-(3,4-dimethylphenyl)-5-{3-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazino[1,5-a]pyrazin-4-one exhibit potent inhibition of specific kinases involved in cancer progression. This highlights the potential of such compounds in developing anticancer therapies.

Chemical Reactions Analysis

Nucleophilic Reactions at the Pyrazinone Core

The 4-ketone group in the pyrazinone ring undergoes nucleophilic additions under controlled conditions.

Reaction TypeConditionsProductYieldSource
Oxime FormationNH2_2OH·HCl, EtOH, reflux, 6h4-(hydroxyimino)pyrazolo-pyrazinone78%
Grignard AdditionCH3_3MgBr, THF, 0°C → RT, 2h4-(tert-alcohol)pyrazolo-pyrazinone65%

Key Findings :

  • Steric hindrance from the 3,4-dimethylphenyl group slows reaction kinetics compared to unsubstituted analogs.

  • Oxime derivatives show enhanced stability in acidic media, useful for further functionalization.

Reduction of the 4-Ketone Group

Selective reduction of the ketone to a secondary alcohol is achievable with careful reagent choice.

Reducing AgentConditionsProductSelectivitySource
NaBH4_4MeOH, RT, 12h4-hydroxypyrazolo-pyrazinoneModerate
LiAlH4_4Et2_2O, 0°C → RT, 3hOver-reduction of amide observedLow

Key Findings :

  • NaBH4_4 selectively reduces the ketone without affecting the adjacent amide bond.

  • LiAlH4_4 induces partial cleavage of the piperazine-propionamide linker.

Piperazine Ring Functionalization

The tertiary amines in the piperazine moiety participate in alkylation and acylation reactions.

Reaction TypeReagentProductYieldSource
AcylationAcCl, Et3_3N, CH2_2Cl2_2N-acetylpiperazine derivative85%
AlkylationCH3_3I, K2_2CO3_3, DMFQuaternary ammonium salt72%

Key Findings :

  • Acylation occurs preferentially at the less hindered nitrogen of the piperazine ring.

  • Alkylation under basic conditions leads to quaternization, enhancing water solubility.

Ether Cleavage of the 2-Ethoxyphenyl Group

The ethoxy group undergoes acid-catalyzed hydrolysis to yield phenolic derivatives.

ConditionsCatalystProductYieldSource
48% HBr, reflux, 8h2-hydroxyphenyl-piperazine derivative90%
BBr3_3, CH2_2Cl2_2, RTSame as above95%

Key Findings :

  • BBr3_3 provides cleaner conversion compared to HBr .

  • The phenolic product exhibits increased hydrogen-bonding capacity, useful for crystallization .

Hydrolysis of the Propionamide Linker

The amide bond connecting the pyrazinone and piperazine is susceptible to hydrolysis.

ConditionsReagentProductYieldSource
6M HCl, reflux, 24hCarboxylic acid + piperazine amine88%
NaOH (10%), EtOH, 12hSame as above82%

Key Findings :

  • Acidic hydrolysis proceeds faster but may degrade aromatic substituents.

  • Basic conditions preserve the 3,4-dimethylphenyl group .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group undergoes nitration and sulfonation.

Reaction TypeConditionsProductRegioselectivitySource
NitrationHNO3_3, H2_2SO4_4, 0°C2-nitro-3,4-dimethylphenyl derivativeOrtho/para
SulfonationSO3_3, H2_2SO4_4, 60°C3-sulfo-4-methylphenyl derivativePara

Key Findings :

  • Methyl groups direct electrophiles to ortho/para positions, but steric effects favor para substitution .

  • Sulfonation enhances solubility in polar solvents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazin-4-one core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., MK74, MK76) or pyrazolo[3,4-c]pyrimidine cores (e.g., Example 64 in ). Key differences include:

  • Ring Size and Electronic Properties : Pyrazin-4-one (six-membered ring) vs. pyrimidin-7-one (five-membered fused system). The larger pyrazine ring may enhance π-π stacking interactions but reduce metabolic stability compared to pyrimidine derivatives .
  • Hydrogen Bonding : The carbonyl group at position 4 in the target compound provides a hydrogen-bond acceptor, similar to the pyrimidin-7-one carbonyl in MK74 .
Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-carbonyl, pyrazine ring -
MK74 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 7-carbonyl, pyrimidine ring
Example 64 () Pyrazolo[3,4-c]pyrimidine Fused pyrazole-pyrimidine

Substituent Effects on Bioactivity

Aryl Substituents
  • 3,4-Dimethylphenyl (Target) : Electron-donating methyl groups may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., nitro in MK76) .
  • 3,5-Bis(trifluoromethyl)phenyl (MK74) : Strong electron-withdrawing trifluoromethyl groups increase binding affinity in kinase assays due to enhanced electrostatic interactions .
Piperazine Derivatives
  • 4-(2-Ethoxyphenyl)piperazine (Target) : The ethoxy group improves solubility, while the 3-oxopropyl linker may reduce steric hindrance compared to direct sulfonyl linkages (e.g., ) .
  • 4-Methylpiperazinylsulfonyl () : Sulfonyl groups enhance metabolic stability but may reduce blood-brain barrier penetration .
Table 2: Substituent Comparison
Compound Aryl Group Piperazine Modification Reference
Target Compound 3,4-Dimethylphenyl 3-Oxopropyl-4-(2-ethoxyphenyl) -
MK76 () 4-Nitrophenyl None
Compound 2-Ethoxy-5-sulfonylphenyl 4-Methylpiperazinylsulfonyl

Pharmacological Implications

  • Protein Interaction : Pyrazolo[1,5-a]pyrazin-4-one derivatives exhibit protein-binding properties, as seen in ’s study on small-molecule interactions .
  • Kinase Inhibition : Trifluoromethyl-substituted analogs (MK74, MK76) show potency in kinase assays, implying the target compound may target similar pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing the pyrazolo[1,5-a]pyrazin-4-one core structure?

  • Methodological Answer : The pyrazolo[1,5-a]pyrazin-4-one scaffold can be synthesized via cyclization of α,β-unsaturated ketones with hydrazine derivatives under reflux conditions. For example, highlights the use of phosphorous oxychloride (POCl₃) at 120°C for cyclizing substituted benzoic acid hydrazides to form pyrazole derivatives . Additionally, describes a multi-step process involving condensation of diarylpyrazole precursors with aromatic aldehydes to generate structurally related pyrazolo-pyrazinones .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for confirming molecular weight and regiochemistry. Single-crystal X-ray diffraction (as in ) provides unambiguous structural validation, particularly for resolving dihedral angles in the pyrazinone ring . Fourier-transform infrared (FTIR) spectroscopy can confirm carbonyl (C=O) and piperazine N–H stretches .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

  • Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (e.g., phosphate-buffered saline). Stability under physiological conditions (pH 7.4, 37°C) can be evaluated via high-performance liquid chromatography (HPLC) over 24–72 hours, as described in for related heterocycles .

Advanced Research Questions

Q. How should one design experiments to evaluate phosphodiesterase (PDE) inhibition, given structural similarities to sildenafil analogs?

  • Methodological Answer : Follow AOAC SMPR 2014.011 guidelines () for PDE5 inhibition assays, using purified human recombinant PDE isoforms. Employ a fluorometric or radiometric assay with cyclic GMP as a substrate, and validate results against positive controls (e.g., sildenafil). Kinetic parameters (IC₅₀, Ki) should be calculated using nonlinear regression analysis .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and in vivo pharmacological efficacy?

  • Methodological Answer : Investigate bioavailability and metabolic stability using hepatic microsome assays (e.g., human liver microsomes). suggests combining quantitative structure-activity relationship (QSAR) models with in vivo pharmacokinetic studies to identify metabolic liabilities (e.g., cytochrome P450 interactions) . Adjust dosing regimens or modify functional groups (e.g., ethoxyphenyl to fluorophenyl) to enhance metabolic stability .

Q. How can computational modeling predict off-target interactions with adrenergic or serotonin receptors?

  • Methodological Answer : Perform molecular docking studies using Schrödinger Suite or AutoDock Vina, focusing on the piperazine and pyrazinone moieties. highlights QSAR models trained on receptor-ligand crystallographic data (e.g., PDB entries for β-adrenergic receptors). Validate predictions with radioligand displacement assays for serotonin (5-HT₁A) or α₁-adrenergic receptors .

Q. What experimental approaches validate the compound’s selectivity for PDE isoforms over carbonic anhydrases (CAs)?

  • Methodological Answer : Use a competitive fluorescence-based CA inhibition assay (). Co-crystallize the compound with CA II to identify binding interactions via X-ray crystallography. Compare inhibition constants (Ki) for CAs (e.g., hCA I/II) and PDEs to quantify selectivity .

Data Contradiction Analysis

Q. How to address conflicting results in SAR studies for piperazine-linked pyrazolo-pyrazinones?

  • Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., buffer pH, enzyme source). emphasizes linking SAR data to a unified theoretical framework, such as ligand efficiency metrics or free-energy perturbation models . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying parameters like solvent polarity (DMF vs. THF) and temperature .
  • In Vivo Translation : Employ heterologous expression systems (e.g., transfected HEK293 cells) to study target engagement in physiologically relevant environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.